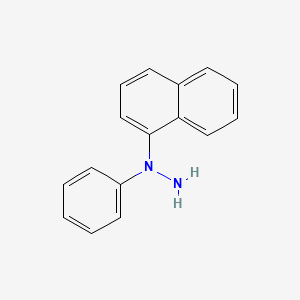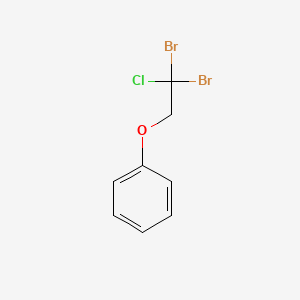
(2,2-Dibromo-2-chloroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dibromo-2-chloroethoxy)benzene is a chemical compound with the molecular formula C8H7Br2ClO It is characterized by the presence of two bromine atoms, one chlorine atom, and an ethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dibromo-2-chloroethoxy)benzene typically involves the reaction of 2-chloroethanol with bromine in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
C6H5OCH2CH2Cl+Br2→C6H5OCH2CHBr2Cl
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dibromo-2-chloroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,2-Dibromo-2-chloroethoxy)benzene is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology and Medicine
In biological and medical research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Industry
In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for creating materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of (2,2-Dibromo-2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethoxy)benzene: A related compound with a similar structure but without the bromine atoms.
(2-Bromoethoxy)benzene: Another similar compound with only one bromine atom.
Uniqueness
(2,2-Dibromo-2-chloroethoxy)benzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These properties can be leveraged in various applications, making it a versatile compound in scientific research and industrial processes.
Propiedades
Número CAS |
79042-73-2 |
|---|---|
Fórmula molecular |
C8H7Br2ClO |
Peso molecular |
314.40 g/mol |
Nombre IUPAC |
(2,2-dibromo-2-chloroethoxy)benzene |
InChI |
InChI=1S/C8H7Br2ClO/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
TYVVXDOECWGYFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(Cl)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



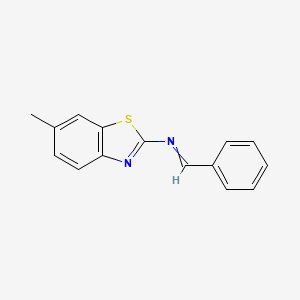
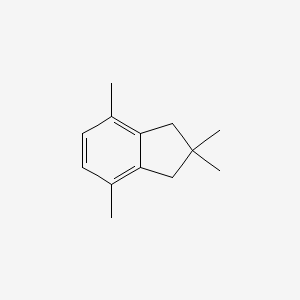
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
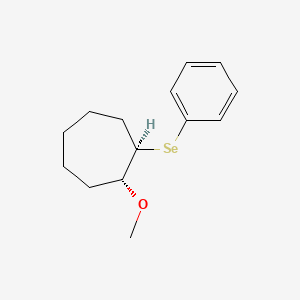
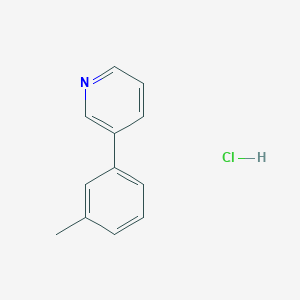
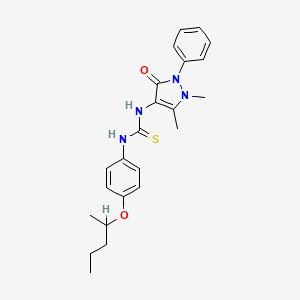
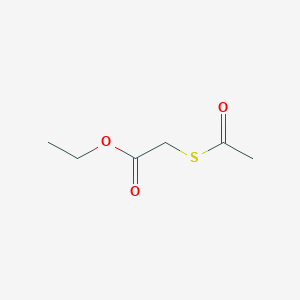
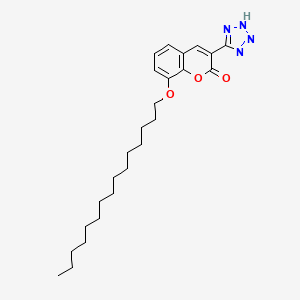
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
